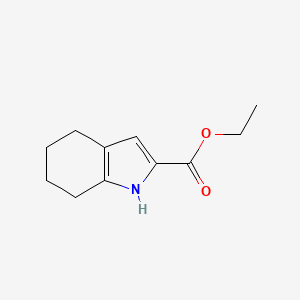
丙胺盐酸盐
描述
Propylamine hydrochloride, also known as 1-Aminopropane hydrochloride, is a chemical compound with the linear formula CH3CH2CH2NH2·HCl . It is used in various applications including as an intermediate in the manufacture of a wide range of chemicals including pharmaceuticals, pesticides, and rubber chemicals .
Synthesis Analysis
Propylamine is commercially produced by the alkylation of ammonia with propanol. This reaction occurs in the presence of a solid catalyst under high pressure and temperature . A less common method of production is through the reduction of propionitrile, using hydrogen in the presence of a metal catalyst .
Molecular Structure Analysis
The molecular weight of Propylamine hydrochloride is 95.57 . The InChI key is PYNUOAIJIQGACY-UHFFFAOYSA-N . The SMILES string representation is Cl [H].CCCN .
Chemical Reactions Analysis
When trialkylamines are added to buffered solutions of peptides, unexpected adducts can be formed. These adducts correspond to Schiff base products. The source of the reaction is the unexpected presence of aldehydes in amines .
Physical And Chemical Properties Analysis
Propylamine hydrochloride is a solid substance . It has a melting point of 160-162 °C . It is soluble in water at a concentration of 100 mg/mL, forming a clear, colorless solution .
科学研究应用
Chromatographic Analysis
Propylamine hydrochloride is used in the study of liquid chromatographic behavior, particularly for potassium-sparing and loop diuretics . This application is crucial for understanding the pharmacokinetics and pharmacodynamics of these medications .
Determination of Critical Properties
Research has utilized Propylamine to determine critical temperatures and pressures of amines, which is essential in the study of physical properties and chemical behavior under various conditions .
Pharmaceutical Applications
Propylamine is a component found in most tricyclic antidepressants (TCAs) , indicating its significance in the field of pharmaceutical medicine and therapeutic drug monitoring .
Reaction Mechanisms
A computational study highlighted the role of Propylamine in dehydrogenation reaction mechanisms , which are crucial for understanding chemical reactions at a molecular level .
Crystallography
The structure-directing effect of n-Propylamine has been studied in the crystallization processes during hydro/solvothermal synthesis , contributing to the field of material science .
Electrochemical Sensing
Propylamine-functionalized mesoporous silica nanoparticles (MSN) have been used for the sensitive electrochemical detection of microRNA-21 , showcasing its application in biomedical research and diagnostics .
安全和危害
属性
IUPAC Name |
propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNUOAIJIQGACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060301 | |
| Record name | Propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propylamine hydrochloride | |
CAS RN |
556-53-6 | |
| Record name | Propylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYLAMINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1Z6OVY2HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-(m-trifluoromethylbenzyl)-3-(2-nitro-1-imidazolyl)-propylamine hydrochloride (mTFN-1) interact with hypoxic cells in tumors?
A1: mTFN-1, a fluorinated 2-nitroimidazole, undergoes a one-electron reduction specifically within hypoxic cells. This reduction, catalyzed by cellular reductases, generates reactive intermediates. These intermediates then form covalent bonds with various cellular components. [] This binding within hypoxic regions allows for the detection and measurement of tumor hypoxia using techniques like 19F-magnetic resonance spectroscopy (19F-MRS). []
Q2: How does the structure of 5,6-dimethyl-4-[3-(2-nitro-1-imidazolyl)-propylamino]-2-trifluoromethylpyrimidine hydrochloride (CF3PM) contribute to its use in measuring tumor hypoxia?
A2: CF3PM's multiple fluorine substitutions make it detectable by 19F-MRS even at low concentrations. [] Like mTFN-1, it also undergoes hypoxia-dependent reduction and binds to cellular components in hypoxic regions, enabling its use as a non-invasive probe for tumor hypoxia. []
Q3: Does fluoxetine hydrochloride (3-p-trifluoromethylphenoxy-3-phenyl-N-methyl-propylamine hydrochloride) exhibit selectivity in inhibiting neurotransmitter reuptake?
A3: Yes, fluoxetine hydrochloride demonstrates a significantly stronger inhibition of serotonin reuptake compared to its effect on noradrenaline reuptake in rat brain models. [] This selectivity makes it a valuable tool in studying the role of serotonin in various physiological processes.
Q4: How does pretreatment with fluoxetine hydrochloride influence the effects of certain analgesics?
A4: Pretreatment with fluoxetine hydrochloride has been observed to enhance the antinociceptive effects of morphine, methadone, and pethidine in rats. [] This suggests a potential role of serotonin reuptake inhibition in modulating opioid-mediated pain relief.
Q5: What is the significance of the metabolic pathway of lofepramine hydrochloride?
A5: Lofepramine hydrochloride undergoes extensive N-dealkylation in rats, resulting in the formation of desmethylimipramine as a major metabolite. [] This metabolite, found in high concentrations in various tissues including the brain and lungs, undergoes further metabolism and subsequent biliary excretion. []
Q6: The compound N-(2-(2-methoxyphenoxy) ethyl)-3-(2, 5-dimethoxyphenoxy) propylamine hydrochloride exhibits hypotensive action. What research has been conducted to understand its mechanism of action?
A6: While the provided abstracts do not elaborate on the specific mechanisms of action for this compound, research suggests its potential role in influencing vascular tone and blood pressure regulation. [, ] Further investigations are necessary to elucidate the specific pathways involved.
Q7: What is the pharmacological significance of the 3-benzyl-1,2-benzisothiazole compounds?
A7: These compounds, structurally similar to benzylisoquinolines, have demonstrated spasmolytic activity. Specifically, N,N-dimethyl-3-phenyl-3-(1,2-benzisothiazol-3-yl) propylamine hydrochloride exhibits both antimuscarinic and direct muscle-relaxant properties. []
Q8: A study investigated the photochemical behavior of protriptyline hydrochloride (N‐methyl‐5H‐dibenzo[a,d]cycloheptene‐5‐propylamine). What were the key findings?
A8: Protriptyline hydrochloride, a known skin photosensitizer, exhibits variable fluorescence and photochemical behavior depending on the solvent. [] Photolysis in acidic aqueous solutions produces several photoproducts, some of which demonstrate red blood cell lysis activity. [] Notably, a cyclobutyl photodimer of protriptyline hydrochloride has been identified as one of the photoproducts. []
Q9: What insights did Nuclear Magnetic Resonance (NMR) spectroscopy provide regarding the interaction of PFPACl and TFPACl with perovskite precursor components?
A9: NMR, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), revealed the formation of supramolecular complexes between PFPACl/ TFPACl and formamidinium iodide (FAI), a key component of perovskite precursors. [] This finding highlights the importance of pre-organization of perovskite components in solution for optimizing film formation and device performance. []
Q10: Can the apparent molar heat capacities of propylamine hydrochloride in aqueous solutions be predicted?
A10: Yes, by using functional group contributions derived from experimental data at various temperatures and pressures, the apparent molar heat capacities of propylamine hydrochloride and similar compounds can be estimated with reasonable accuracy. []
Q11: What is the role of (2R)-N-[3-(1, 3-benzodioxol-5-alkoxyl)propyl]-1, 4-benzodioxan-2-methanamide in the synthesis of osemozotan hydrochloride?
A11: This compound serves as a crucial intermediate in the synthesis of osemozotan hydrochloride. [] Starting from 1,4-benzodioxan-2-carboxylic acid, a series of reactions including resolution, acylation (or direct use), condensation, reduction, and salifying leads to the formation of osemozotan hydrochloride with high optical purity. []
Q12: What is the significance of using a derivatization method in the synthesis of Iptakalim hydrochloride (N-(1-methylethyl)-1,1,2-trimethyl-propylamine hydrochloride) isotopomers?
A12: The derivatization method facilitates the incorporation of deuterium and tritium labels into Iptakalim hydrochloride, creating isotopomers valuable for pharmacokinetic and pharmacological mechanism studies. []
Q13: How is the crystallization of (S)-N-Methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine hydrochloride (duloxetine) controlled to obtain the desired crystal form?
A13: Duloxetine is crystallized by preparing a suspension in a mixture of aprotic and protic solvents. The crystallization process involves controlled stirring at elevated temperatures while simultaneously reducing the volume proportion of the protic solvent. [, , ] This method facilitates the formation of the desired crystal form.
Q14: What spectroscopic techniques are useful for characterizing Z- and E-Doxepin hydrochloride (Z- and E-N,N,-dimethyl-dibenz[b,e]oxepin-delta-11(6H))?
A14: Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, particularly in conjunction with techniques like 2D NMR, selective INEPT, and inversion-recovery experiments, is instrumental in assigning chemical shifts and understanding the conformational preferences of Z- and E-Doxepin hydrochloride. [] This information is crucial for distinguishing between the two isomers and studying their individual properties.
Q15: What spectroscopic techniques can differentiate between the E- and Z-isomers of dothiepin hydrochloride (N,N-dimethyldibenzo[b,e]thiepin-delta-11(6H)′, gamma-propylamine hydrochloride)?
A15: Carbon-13 NMR spectroscopy, specifically utilizing techniques like homo- and heteronuclear shift-correlated 2D NMR, selective INEPT, selective and off-resonance decoupling, and inversion-recovery (T1) experiments, allows for distinguishing between the E- and Z-isomers of dothiepin hydrochloride. [] These techniques enable the assignment of chemical shifts for individual carbon atoms, revealing structural differences between the isomers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



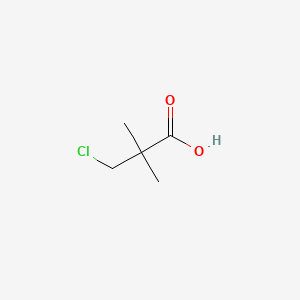
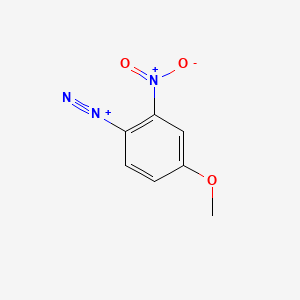
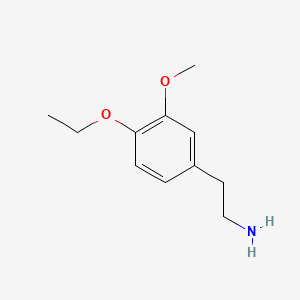

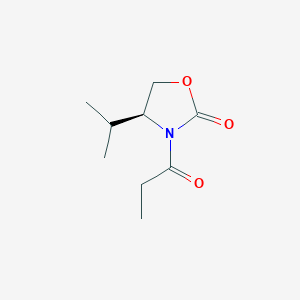
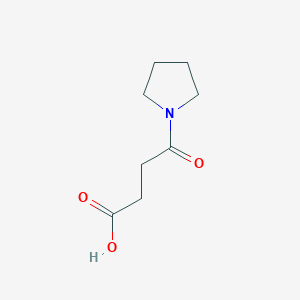
![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)



